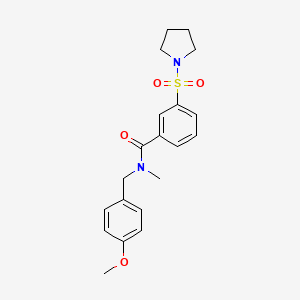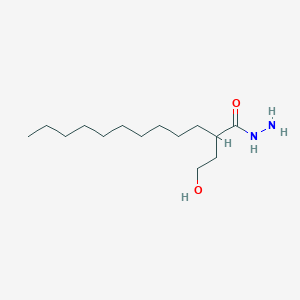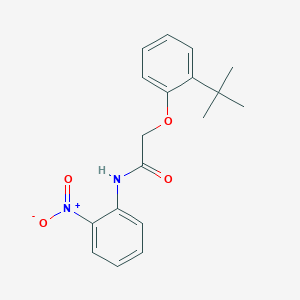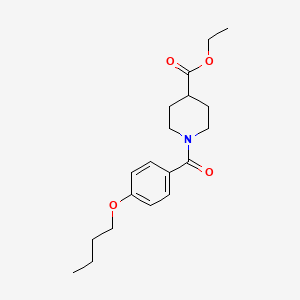
N-(4-methoxybenzyl)-N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as S 38093, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of S 38093 is not fully understood. However, it is thought to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, and its blockade by S 38093 may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
S 38093 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the release of serotonin and dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. Additionally, S 38093 has been shown to reduce the release of glutamate in the nucleus accumbens, which may contribute to its anti-addictive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S 38093 in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using S 38093 is its limited availability, which may make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on S 38093. One area of interest is its potential as a treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-addictive properties may lead to the development of new treatments for substance abuse disorders. Finally, the development of more potent and selective analogs of S 38093 may lead to improved therapeutic efficacy and reduced side effects.
Conclusion
In conclusion, S 38093 is a novel compound with potential therapeutic applications in a variety of physiological and pathological processes. Its selective antagonism of the dopamine D3 receptor may contribute to its anxiolytic, antidepressant, and anti-addictive effects. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of S 38093 involves the reaction of 4-methoxybenzylamine with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. This process has been optimized to yield a high purity and high yield of S 38093.
Applications De Recherche Scientifique
S 38093 has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in preclinical studies. Additionally, S 38093 has been investigated for its potential as a treatment for neuropathic pain, schizophrenia, and cognitive impairment.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(15-16-8-10-18(26-2)11-9-16)20(23)17-6-5-7-19(14-17)27(24,25)22-12-3-4-13-22/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKKIHSGAXJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)
![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)